

Discovery and isolation of Sporidesmolide V from Pithomyces chartarum

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The Discovery and Isolation of Sporidesmolide V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pithomyces chartarum, a saprophytic fungus found predominantly in subtropical climates, is a known producer of various secondary metabolites, including the mycotoxin sporidesmin and a class of cyclic depsipeptides known as sporidesmolides.[1] This technical guide provides an indepth overview of the discovery, isolation, and structural elucidation of a specific member of this family, **Sporidesmolide V**. The methodologies detailed herein are based on established protocols and aim to provide a comprehensive resource for researchers interested in the natural products chemistry of this fungal species.

Cyclic depsipeptides are a class of compounds characterized by a ring structure containing both amide and ester bonds.[2] They have garnered significant interest in the scientific community due to their diverse biological activities.[2] **Sporidesmolide V**, a homolog of other known sporidesmolides, represents one of the several cyclodepsipeptides produced by P. chartarum.[3]



Fungal Cultivation and Extraction of Sporidesmolides

The production of **Sporidesmolide V** begins with the cultivation of Pithomyces chartarum. Successful cultivation and subsequent extraction of the total sporidesmolide fraction are critical preliminary steps for the isolation of the target compound.

Experimental Protocol: Fungal Cultivation and Extraction

- 1. Fungal Strain and Culture Media:
- A viable strain of Pithomyces chartarum is required. Strains can be obtained from culture collections such as ATCC.
- Several media can be used for the cultivation of P. chartarum for secondary metabolite production. These include:
 - Potato Carrot Extract Medium: Known to support good growth and production of sporidesmolides.
 - Yeast Malt Broth (YMB): Composed of yeast extract (6 g/L), malt extract (10 g/L), and D-glucose (6 g/L) at a pH of 6.3.[4]
 - Potato Dextrose Agar (PDA) or Malt Extract Agar can be used for initial culture and maintenance.[5]

2. Cultivation Conditions:

- The fungus is typically grown in flasks (e.g., 500 mL Erlenmeyer flasks containing 250 mL of broth) for liquid cultures.[4]
- Incubation is carried out at a temperature of approximately 23-25°C.[1][4]
- For liquid cultures, continuous agitation at around 140 rpm is recommended to ensure aeration and homogenous growth.[4]



- Optimal production of conidia and vegetative hyphae occurs at 24°C.[1]
- 3. Harvesting and Mycelial Felt Preparation:
- After a suitable incubation period, typically determined by monitoring glucose consumption or fungal growth, the fungal culture is harvested.[4]
- The mycelium is separated from the culture broth by filtration, for example, using sterile paper discs.[4]
- The collected mycelial felt is then dried.
- 4. Extraction of Total Sporidesmolides:
- The dried mycelial felts are subjected to a brief wash with chloroform. This method is effective for quantitatively removing sporidesmolides, which are located on the spore surface.[3]
- The chloroform extract, containing the total sporidesmolide fraction, is then collected for further purification.

Isolation and Purification of Sporidesmolide V

The crude chloroform extract contains a mixture of several sporidesmolides. The isolation of **Sporidesmolide V** requires chromatographic separation techniques.

Experimental Protocol: Purification of Sporidesmolide V

- 1. Repetitive Reversed-Phase Partition Chromatography:
- The total sporidesmolide fraction obtained from the chloroform extract is subjected to repetitive reversed-phase partition chromatography.
- This technique separates the different sporidesmolide congeners based on their polarity.
- Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing Sporidesmolide V.



2. Vacuum Sublimation:

- The fractions enriched with **Sporidesmolide V** are combined.
- Final purification is achieved by vacuum sublimation of the combined fractions.

Structural Elucidation of Sporidesmolide V

The determination of the chemical structure of **Sporidesmolide V** involves a combination of spectroscopic and analytical techniques.

Methodologies for Structure Determination

- 1. Mass Spectrometry (MS):
- High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compound.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Both ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the carbon-hydrogen framework of the molecule.
- The chemical shifts provide information about the electronic environment of each nucleus, allowing for the identification of the constituent amino acid and hydroxy acid residues.
- 3. Elemental Analysis:
- Combustion analysis is performed to determine the percentage composition of carbon, hydrogen, and nitrogen, further confirming the molecular formula.
- 4. Optical Rotation:
- The specific optical rotation is measured to determine the chirality of the molecule.

Quantitative Data for Sporidesmolide V

The following tables summarize the key quantitative data obtained during the characterization of **Sporidesmolide V**.



Physical Property	Value
Melting Point	215-216°C
Specific Optical Rotation ([α]D)	-198° (c 0.26, CHCl₃)
Molecular Formula	C35H62N4O8

Table 1: Physical Properties of **Sporidesmolide V**

Technique	Data
High-Resolution Mass Spectrometry (m/z)	
Calculated for C ₃₅ H ₆₂ N ₄ O ₈	666.4567
Found	666.4577
Elemental Analysis (%)	
Calculated for C35H62N4O8·0.5H2O	C: 62.2, H: 9.4, N: 8.3
Found	C: 62.1, H: 8.9, N: 8.4

Table 2: Mass Spectrometry and Elemental Analysis Data for ${\bf Sporides molide}\ {\bf V}$



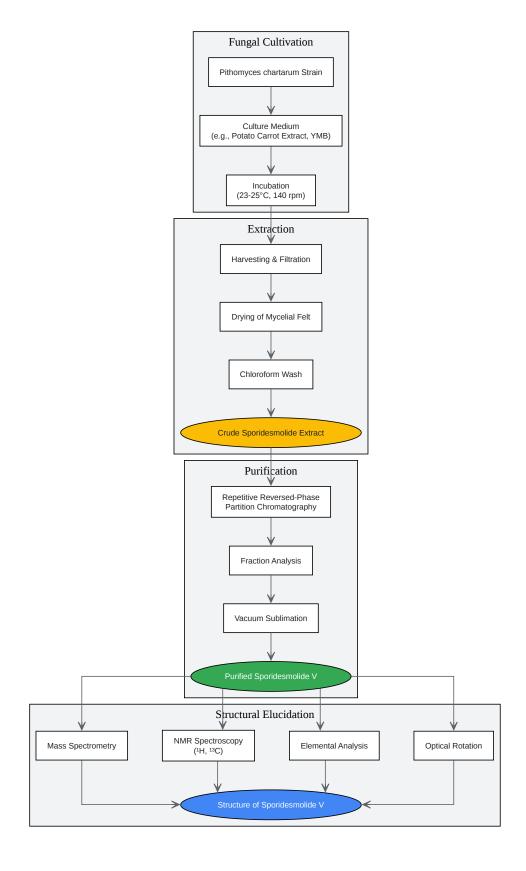
Carbon Atom	Chemical Shift (δc, ppm)
6 x CO	174.09, 171.83, 171.73, 171.64, 170.3, 169.52
СН	79.64
C2	73.19
C5	65.55
C17	63.93
C14	54.23
Cg	51.57
C-beta (aliphatic)	40.68, 40.19, 39.17, 37.72
C-gamma, C-delta, C-epsilon (aliphatic)	29.95, 29.59, 26.43, 25.33, 24.96, 24.73
Methyl Groups	23.32, 23.11, 22.23 (2C), 21.08, 19.47, 18.56, 17.12, 16.17, 10.98

Table 3: 13C NMR Chemical Shifts of Sporidesmolide V in CDCl3

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow for the discovery and isolation of **Sporidesmolide V** from Pithomyces chartarum.





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Caption: Workflow for the isolation and characterization of **Sporidesmolide V**.



Biological Activity and Future Directions

While the chemical structure of **Sporidesmolide V** has been elucidated, its biological activity and mechanism of action remain largely unexplored. Preliminary studies on some sporidesmolides have not demonstrated significant antibiotic activity.[3] Further research is warranted to investigate the potential cytotoxic, antifungal, or other pharmacological properties of **Sporidesmolide V**. Such studies would be instrumental in determining if this fungal metabolite or its derivatives have potential applications in drug development. The detailed protocols and data presented in this guide provide a solid foundation for the production and further investigation of this intriguing natural product.

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